molecular formula C13H19NO B1399897 [1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine CAS No. 1339577-19-3

[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine

Cat. No.: B1399897
CAS No.: 1339577-19-3
M. Wt: 205.3 g/mol
InChI Key: APAIFAYVRXCBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine” is a chemical compound with the molecular formula C13H19NO . It has a molecular weight of 205.3 g/mol . This product is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H19NO . This indicates that the compound consists of 13 carbon atoms, 19 hydrogen atoms, and 1 nitrogen and oxygen atom each.

Scientific Research Applications

Antitumor Agents and Programmed Cell Death

[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine, as a polyamine analogue, has shown promise in the field of cancer research. It demonstrates selective cytotoxic activity and induces programmed cell death (PCD) in sensitive cell types. This process involves the superinduction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), leading to oxidative stress and cell death in human non-small cell lines like H157 (Ha et al., 1997).

Enzyme Inhibition

Compounds with cyclopropyl moiety, related to this compound, have been studied for their enzyme inhibitory properties. They show significant inhibition of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. This is particularly relevant in the treatment of diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).

Biochemical Significance in S-Adenosylmethionine Reactions

In biochemical processes, this compound-related compounds participate in reactions involving S-adenosylmethionine (SAM). SAM is used in various syntheses like cyclopropyl fatty acids, indicating the compound's involvement in essential metabolic pathways (Fontecave et al., 2004).

Postharvest Applications in Agriculture

In the agricultural sector, analogues of this compound, like 1-Methylcyclopropene (1-MCP), have been utilized to delay the ripening and improve the quality of various fruits and vegetables. It acts as an ethylene action inhibitor, demonstrating significant utility in postharvest management (Hershkovitz et al., 2005).

Properties

IUPAC Name

1-cyclopropyl-N-methyl-2-(2-methylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-5-3-4-6-13(10)15-9-12(14-2)11-7-8-11/h3-6,11-12,14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAIFAYVRXCBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(C2CC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine
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[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine

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